![molecular formula C27H30N6O2 B2599970 3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one CAS No. 1185044-95-4](/img/structure/B2599970.png)
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a propanone group. The presence of these functional groups suggests that the compound could exhibit a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazolo[4,3-b]pyridazine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on the synthesis of complex heterocyclic compounds, including triazolo-pyridazine derivatives, due to their promising pharmacological properties. For instance, a study by Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This research highlights the compound's relevance in developing new therapeutic agents for diabetes management Bindu, Vijayalakshmi, & Manikandan, 2019.
Furthermore, structural analysis and synthesis methodologies play a critical role in the development of these compounds. Xu et al. (2016) conducted a study on an arylpiperazine derivative, closely related to the compound , providing valuable insights into its bioactivity against α1A-adrenoceptor through conformational analysis, TDDFT calculations, and molecular docking. This research underscores the importance of structural analysis in understanding the compound's interaction mechanisms and its potential as a selective antagonist Xu, Shao, Xu, Jiang, & Yuan, 2016.
Therapeutic Applications and Drug Discovery
The compound and its derivatives have shown potential in various therapeutic applications. Research by Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, including compounds structurally related to the one , to evaluate their antimicrobial activity. This study revealed promising antimicrobial properties against specific bacterial and fungal strains, indicating the compound's potential in addressing antimicrobial resistance Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021.
Additionally, the development of anticonvulsant drugs often explores the synthesis and characterization of novel heterocyclic compounds. The structural and electronic properties of anticonvulsant drugs, including those related to the compound , have been studied to understand their mechanisms of action and improve drug design. Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, offering insights into their pharmacological activity and guiding the development of more effective treatments Georges, Vercauteren, Evrard, & Durant, 1989.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O2/c1-19-4-5-21(18-20(19)2)24-10-11-25-28-29-26(33(25)30-24)12-13-27(34)32-16-14-31(15-17-32)22-6-8-23(35-3)9-7-22/h4-11,18H,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLREKROGIIGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.